![molecular formula C17H17NO4 B5549408 methyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B5549408.png)

methyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

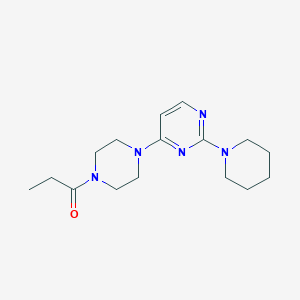

The synthesis of compounds related to methyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate often involves multi-step chemical reactions that yield heterocyclic systems and other derivatives. For example, Lovro Selič et al. (1997) described the preparation of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate as a reagent for the preparation of various heterocyclic compounds (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

The molecular structure of related compounds often features complex arrangements, as seen in the work by Burns and Hagaman (1993), where monofluorinated small molecules exhibited specific geometric arrangements and hydrogen bonding patterns (Burns & Hagaman, 1993).

Chemical Reactions and Properties

Chemical reactions involving methyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate derivatives can lead to the synthesis of various functional molecules. For instance, Kim et al. (2021) synthesized derivatives that demonstrated unique photophysical properties, highlighting the potential for diverse chemical functionalities (Kim et al., 2021).

Scientific Research Applications

Photopolymerization

A study by Guillaneuf et al. (2010) discusses a compound similar to methyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate, used as a photoiniferter in nitroxide-mediated photopolymerization. This compound decomposes under UV irradiation to generate radicals, which are crucial in polymer formation processes (Guillaneuf et al., 2010).

Synthesis of Heterocyclic Systems

Selič et al. (1997) investigated derivatives of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, which are structurally related to the target compound. These derivatives were used for synthesizing various heterocyclic systems, showing the compound's utility in complex organic syntheses (Selič et al., 1997).

Tubulin Polymerization Inhibition

Minegishi et al. (2015) studied a compound similar to methyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate, identifying it as an inhibitor of tubulin polymerization. This highlights its potential application in cancer research, particularly in understanding cell division and designing anticancer drugs (Minegishi et al., 2015).

Liquid Crystalline Behaviors

Al-Obaidy et al. (2021) synthesized and studied derivatives of benzylideneamino benzoate, akin to the target compound, to investigate their liquid crystalline behaviors. This research contributes to our understanding of materials science, particularly in the design of liquid crystal displays (Al-Obaidy et al., 2021).

Hyperbranched Aromatic Polyamide

Yang et al. (1999) conducted a study on the thermal polymerization of a compound structurally related to methyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate. This research contributes to the development of hyperbranched aromatic polyamides, which are important in high-performance material applications (Yang et al., 1999).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-[[2-(2-methoxyphenyl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-21-15-6-4-3-5-13(15)11-16(19)18-14-9-7-12(8-10-14)17(20)22-2/h3-10H,11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMWCFLBHAYMRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5549331.png)

![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5549338.png)

![2-methyl-5-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5549339.png)

![3-[3-(4-morpholinyl)propyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5549361.png)

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5549365.png)

![2-(5-methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5549392.png)

![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5549399.png)

![8-quinolinyl [(4-methylphenyl)sulfonyl]carbamate](/img/structure/B5549410.png)

![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5549413.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5549416.png)